molecular formula C10H12N2O B13917513 1-Amino-2,3-dihydro-1h-indene-1-carboxamide

1-Amino-2,3-dihydro-1h-indene-1-carboxamide

Cat. No.: B13917513
M. Wt: 176.21 g/mol
InChI Key: KBZBTOIKPFVXCA-UHFFFAOYSA-N
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Description

1-Amino-2,3-dihydro-1h-indene-1-carboxamide is a chemical compound that belongs to the class of indene derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring an indene core with an amino and carboxamide group, makes it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dihydro-1h-indene-1-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reduction of indene derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,3-dihydro-1h-indene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene-1,2-dione derivatives, while reduction can produce fully hydrogenated indane derivatives.

Scientific Research Applications

1-Amino-2,3-dihydro-1h-indene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Amino-2,3-dihydro-1h-indene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors and other cellular components. These interactions lead to various biological effects, such as cell proliferation inhibition and apoptosis induction.

Comparison with Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is structurally similar but has different substitution patterns, leading to distinct biological activities.

    1-Amino-2,3-dihydro-1H-indene-4-carboxamide: Another close analogue with variations in the position of functional groups.

Uniqueness: 1-Amino-2,3-dihydro-1h-indene-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-amino-2,3-dihydroindene-1-carboxamide

InChI

InChI=1S/C10H12N2O/c11-9(13)10(12)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,12H2,(H2,11,13)

InChI Key

KBZBTOIKPFVXCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)N)N

Origin of Product

United States

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